molecular formula C15H19NO5 B7048052 2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid

2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid

Cat. No.: B7048052
M. Wt: 293.31 g/mol
InChI Key: ZKQRZUZIVUUKAN-CHWSQXEVSA-N
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Description

2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes a hydroxycyclohexyl group, a carbamoyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the hydroxycyclohexyl intermediate: This step involves the reduction of a cyclohexanone derivative to form the hydroxycyclohexyl group.

    Carbamoylation: The hydroxycyclohexyl intermediate is then reacted with an isocyanate to form the carbamoyl group.

    Phenoxyacetic acid coupling: The final step involves the coupling of the carbamoyl intermediate with phenoxyacetic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group may interact with enzymes or receptors, while the carbamoyl group can form hydrogen bonds with biological molecules. The phenoxyacetic acid moiety may also play a role in the compound’s overall activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]butyric acid: Similar structure with a butyric acid moiety.

Uniqueness

2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxycyclohexyl group provides stereochemical complexity, while the carbamoyl and phenoxyacetic acid moieties contribute to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-13-4-2-1-3-12(13)16-15(20)10-5-7-11(8-6-10)21-9-14(18)19/h5-8,12-13,17H,1-4,9H2,(H,16,20)(H,18,19)/t12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQRZUZIVUUKAN-CHWSQXEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=C(C=C2)OCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=C(C=C2)OCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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